molecular formula C12H10BrFN2O4 B6635086 1-(4-Bromo-2-fluorobenzoyl)-5-oxopiperazine-2-carboxylic acid

1-(4-Bromo-2-fluorobenzoyl)-5-oxopiperazine-2-carboxylic acid

Cat. No. B6635086
M. Wt: 345.12 g/mol
InChI Key: RYRHCXBGHIQFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-2-fluorobenzoyl)-5-oxopiperazine-2-carboxylic acid, also known as Boc-Lys(BrZ)-OH, is a synthetic amino acid derivative that has gained significant attention in scientific research due to its unique chemical properties. This compound is widely used in the field of medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorobenzoyl)-5-oxopiperazine-2-carboxylic acid(BrZ)-OH is not fully understood. However, it is believed that this compound interacts with specific receptors in the body to produce its biological effects. 1-(4-Bromo-2-fluorobenzoyl)-5-oxopiperazine-2-carboxylic acid(BrZ)-OH has been shown to modulate the activity of various enzymes and proteins, including proteases and kinases.
Biochemical and physiological effects:
1-(4-Bromo-2-fluorobenzoyl)-5-oxopiperazine-2-carboxylic acid(BrZ)-OH has been shown to have several biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral properties. 1-(4-Bromo-2-fluorobenzoyl)-5-oxopiperazine-2-carboxylic acid(BrZ)-OH has also been shown to enhance the activity of some enzymes and proteins, leading to improved biological activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(4-Bromo-2-fluorobenzoyl)-5-oxopiperazine-2-carboxylic acid(BrZ)-OH in lab experiments is its ability to modify the properties of existing peptides and proteins. This compound can be used to enhance the biological activity of these molecules, making them more effective in treating various diseases. However, the complex synthesis process and the high cost of 1-(4-Bromo-2-fluorobenzoyl)-5-oxopiperazine-2-carboxylic acid(BrZ)-OH can be a limitation for some researchers.

Future Directions

There are several future directions for the use of 1-(4-Bromo-2-fluorobenzoyl)-5-oxopiperazine-2-carboxylic acid(BrZ)-OH in scientific research. One area of interest is the development of new peptide and protein analogs using 1-(4-Bromo-2-fluorobenzoyl)-5-oxopiperazine-2-carboxylic acid(BrZ)-OH as a building block. Another area of interest is the study of the mechanism of action of 1-(4-Bromo-2-fluorobenzoyl)-5-oxopiperazine-2-carboxylic acid(BrZ)-OH and its interaction with specific receptors in the body. Further research is also needed to explore the potential therapeutic applications of 1-(4-Bromo-2-fluorobenzoyl)-5-oxopiperazine-2-carboxylic acid(BrZ)-OH in various diseases.

Synthesis Methods

The synthesis of 1-(4-Bromo-2-fluorobenzoyl)-5-oxopiperazine-2-carboxylic acid(BrZ)-OH involves the reaction of 1-(4-bromo-2-fluorophenyl)-2,5-dimethylpyrrole with ethyl 2-oxocyclohexanecarboxylate in the presence of sodium hydride. The product is then treated with 1-(4-Bromo-2-fluorobenzoyl)-5-oxopiperazine-2-carboxylic acidine to obtain the final product. The synthesis of 1-(4-Bromo-2-fluorobenzoyl)-5-oxopiperazine-2-carboxylic acid(BrZ)-OH is a complex process that requires careful handling of chemicals and precise reaction conditions.

Scientific Research Applications

1-(4-Bromo-2-fluorobenzoyl)-5-oxopiperazine-2-carboxylic acid(BrZ)-OH is widely used in scientific research to study the structure-activity relationship of peptides and proteins. This compound is used as a building block for the synthesis of peptide and protein analogs. It is also used to modify the properties of existing peptides and proteins to enhance their biological activity.

properties

IUPAC Name

1-(4-bromo-2-fluorobenzoyl)-5-oxopiperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN2O4/c13-6-1-2-7(8(14)3-6)11(18)16-5-10(17)15-4-9(16)12(19)20/h1-3,9H,4-5H2,(H,15,17)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRHCXBGHIQFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC(=O)N1)C(=O)C2=C(C=C(C=C2)Br)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-fluorobenzoyl)-5-oxopiperazine-2-carboxylic acid

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